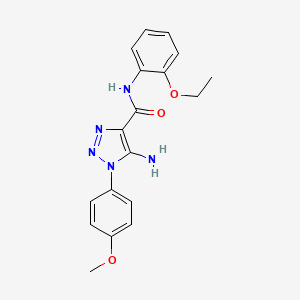
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(4-fluorophenyl)-2-pyrrolidinone
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(4-fluorophenyl)-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPCPX and is a potent antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The use of DPCPX has been shown to be effective in a number of scientific studies, making it an important tool for researchers in a variety of fields.
Mécanisme D'action
DPCPX acts as a potent antagonist of the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is involved in a variety of physiological processes. When adenosine binds to this receptor, it activates a signaling pathway that leads to a variety of cellular responses. DPCPX blocks the binding of adenosine to the receptor, preventing the activation of this signaling pathway. This results in a reduction in the cellular responses that are normally associated with the activation of the adenosine A1 receptor.
Biochemical and Physiological Effects:
The use of DPCPX has been shown to have a number of biochemical and physiological effects. One of the most important effects is the reduction of cardiovascular function. DPCPX has been shown to reduce heart rate and blood pressure, making it a potentially useful drug for the treatment of hypertension and other cardiovascular disorders. In addition, DPCPX has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DPCPX has a number of advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for researchers studying this receptor. In addition, DPCPX has a long half-life in vivo, making it useful for in vivo studies. However, one of the limitations of DPCPX is that it is relatively expensive and difficult to synthesize, making it less accessible to some researchers.
Orientations Futures
There are a number of potential future directions for the study of DPCPX. One potential direction is the development of new and more efficient synthesis methods for this compound. Another potential direction is the study of the effects of DPCPX on other physiological processes, such as the immune system and the central nervous system. Finally, the use of DPCPX in the development of new drugs for the treatment of cardiovascular and inflammatory disorders is an exciting area of research.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential applications in scientific research. One of the most important applications of DPCPX is in the study of the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The use of DPCPX as an antagonist of this receptor has been shown to be effective in a number of studies, making it an important tool for researchers in these fields.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-5-7-18(8-6-17)23-13-16(11-19(23)24)20(25)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWLVQPMTUFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)




![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)
![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)

![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4795529.png)
![5,6-dimethyl-7-(4-methyl-2-pyridinyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4795530.png)